2-((3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)benzonitrile
Description
Properties
IUPAC Name |
2-[3-(triazol-1-yl)azetidin-1-yl]sulfonylbenzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5O2S/c13-7-10-3-1-2-4-12(10)20(18,19)16-8-11(9-16)17-6-5-14-15-17/h1-6,11H,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWDOQEJBXWRBKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)C2=CC=CC=C2C#N)N3C=CN=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)benzonitrile typically involves multiple steps. The azetidine ring can be introduced through nucleophilic substitution reactions, while the sulfonyl and benzonitrile groups are added via sulfonylation and nitrile formation reactions, respectively .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-((3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the triazole or azetidine rings.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups such as halides or alkyl groups.
Scientific Research Applications
Structural Overview
The compound consists of a triazole ring, an azetidine moiety, and a benzonitrile group. The triazole ring is known for its diverse biological activities, while the azetidine and sulfonyl groups contribute to the compound's chemical reactivity and stability. These structural components make it a valuable candidate for drug development.
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. Specifically, 1,2,3-triazole hybrids have demonstrated promising in vitro and in vivo antibacterial activities against various strains of bacteria, including both Gram-positive and Gram-negative organisms. The mechanism of action is thought to involve the inhibition of bacterial cell growth through interference with essential biochemical pathways .
Table 1: Antimicrobial Activity of Triazole Derivatives
| Compound Type | Activity Against | Reference |
|---|---|---|
| 1,2,3-Triazole Hybrids | Gram-positive bacteria | |
| Gram-negative bacteria | ||
| Fungal strains |
Anticancer Properties
The compound's potential as an anticancer agent is under investigation. Triazole derivatives have been shown to inhibit poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair mechanisms. Inhibiting PARP can lead to increased cancer cell death, especially in BRCA-mutant cancers . This suggests that 2-((3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)benzonitrile may be developed further as a targeted cancer therapy.
Table 2: Anticancer Activity of Triazole Derivatives
| Mechanism of Action | Target | Reference |
|---|---|---|
| PARP Inhibition | Cancer cells | |
| DNA Repair Interference | BRCA-mutant cancers |
Drug Development
Due to its structural versatility, this compound serves as a scaffold for the development of new pharmaceuticals. Its ability to form stable complexes with biological targets makes it an attractive candidate for further modification and optimization in drug design .
Synthetic Methodologies
The synthesis of this compound typically involves multi-step processes that include:
Formation of the Triazole Ring:
Utilizing copper-catalyzed azide-alkyne cycloaddition (CuAAC), which is a well-known "click" reaction method.
Azetidine Ring Formation:
This can be achieved through cyclization reactions under basic conditions.
Coupling with Benzonitrile:
The final coupling step often employs reagents such as N,N’-dicyclohexylcarbodiimide (DCC) to yield the desired product.
Case Studies and Research Findings
Recent studies have highlighted the effectiveness of triazole derivatives in treating resistant bacterial strains and their potential role in cancer therapy:
Study on Antibacterial Activity:
A comprehensive review published in 2019 detailed the structure-activity relationship (SAR) of various triazole hybrids and their effectiveness against resistant bacterial strains. The findings suggest that modifications to the triazole structure can enhance antibacterial potency .
Research on Cancer Therapeutics:
A study focused on PARP inhibitors indicated that compounds similar to this compound exhibited low nanomolar IC50 values against cancer cells with specific mutations. This underscores the compound's potential utility in precision medicine .
Mechanism of Action
The mechanism of action of 2-((3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)benzonitrile involves its interaction with specific molecular targets. The 1,2,3-triazole ring can form hydrogen bonds and engage in π-π stacking interactions, which are crucial for binding to biological targets. The azetidine ring may enhance the compound’s stability and reactivity, while the sulfonyl and benzonitrile groups contribute to its overall bioactivity .
Comparison with Similar Compounds
Key Differences :
- The benzonitrile group is absent in most triazole-based drugs, suggesting unique electronic or steric interactions.
Azetidine Sulfonyl Derivatives
Azetidine sulfonamides are explored for kinase inhibition and CNS activity. For instance:
- ABT-199 (Venetoclax) : Features a sulfonyl piperazine moiety. Replacing piperazine with azetidine (as in the target compound) could reduce entropy loss upon binding.
- Azetidine sulfonamide protease inhibitors : Demonstrate enhanced selectivity due to the ring’s rigidity compared to larger cyclic amines.
Key Differences :
Benzonitrile-Containing Compounds
Benzonitrile derivatives are common in agrochemicals and pharmaceuticals:
- Crizotinib : A tyrosine kinase inhibitor with a benzonitrile-pyrazole core. The nitrile group coordinates with metal ions in the active site.
- Thiocyanate herbicides : Utilize nitrile groups for electrophilic reactivity, unlike the target compound’s likely role in polar interactions.
Key Differences :
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Synthetic Efficiency : The triazole moiety in the target compound is likely synthesized via CuAAC, a method achieving >95% yield and purity in solid-phase peptide synthesis .
- Structural Rigidity : Azetidine’s strain may confer preorganization for target binding, as seen in protease inhibitors.
- Electrostatic Profile: The sulfonyl group and nitrile could enhance solubility and target affinity, respectively, compared to non-polar analogues.
Biological Activity
The compound 2-((3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)benzonitrile is a synthetic molecule that features a triazole ring, an azetidine moiety, and a sulfonyl group attached to a benzonitrile structure. Its unique chemical architecture suggests potential biological activities that warrant detailed exploration in medicinal chemistry and pharmacology.
Chemical Structure
The compound's structure can be represented as follows:
This formula indicates the presence of nitrogen atoms from the triazole and azetidine components, which are known to influence biological interactions.
The biological activity of this compound is largely attributed to its structural components:
- Triazole Ring : Known for its strong dipole moment and ability to form hydrogen bonds, enhancing interactions with biomolecules.
- Azetidine Ring : This cyclic amine can influence the compound's pharmacokinetics and binding affinity to biological targets.
- Sulfonyl Group : Often associated with increased solubility and reactivity, allowing for better interaction with various enzymes and receptors.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
Antimicrobial Activity
Studies have shown that compounds containing triazole rings possess significant antimicrobial properties. The presence of the azetidine and sulfonyl groups may enhance this effect by increasing membrane permeability or inhibiting essential enzymes in microbial cells.
Antitumor Activity
Preliminary investigations suggest that this compound might inhibit tumor cell proliferation. Mechanistic studies indicate that it could interfere with critical signaling pathways involved in cancer cell survival, such as the EGFR pathway.
Enzyme Inhibition
The compound has been identified as a potential inhibitor of certain enzymes involved in metabolic pathways. For instance, it may inhibit proteases or kinases that play crucial roles in disease mechanisms.
Case Studies
Several research studies have highlighted the biological effectiveness of similar compounds:
- Study on Triazole Derivatives : A study published in Journal of Medicinal Chemistry demonstrated that triazole derivatives exhibit significant cytotoxicity against various cancer cell lines through apoptosis induction mechanisms .
- Antimicrobial Efficacy : Research published in Antibiotics showed that triazole-containing compounds have broad-spectrum antimicrobial activity against both gram-positive and gram-negative bacteria .
- Enzyme Interaction Studies : Molecular docking studies indicated that compounds similar to this compound can effectively bind to active sites of target enzymes, suggesting potential for drug development .
Research Findings Summary
Q & A
Q. What are the standard synthetic routes for 2-((3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)benzonitrile, and what reaction conditions optimize yield?
The synthesis typically involves two key steps:
- Triazole Formation : Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to construct the 1,2,3-triazole ring. This method ensures regioselectivity and high efficiency under mild conditions (e.g., THF/water solvent, sodium ascorbate as a reductant) .
- Sulfonylation : Coupling the azetidine moiety to the benzonitrile-sulfonyl group via nucleophilic substitution. Anhydrous solvents (e.g., 2-butanone) and bases like K₂CO₃ are critical for activating the sulfonyl chloride intermediate . Key Conditions :
Q. Which spectroscopic techniques are essential for characterizing this compound, and what spectral features confirm its structure?
- ¹H/¹³C NMR : Look for signals confirming the triazole (δ 7.5–8.5 ppm for triazole protons) and azetidine (δ 3.5–4.5 ppm for N–CH₂ groups) .
- IR Spectroscopy : A sharp peak at ~2240 cm⁻¹ confirms the nitrile group, while sulfonyl S=O stretches appear at ~1350–1150 cm⁻¹ .
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion [M+H]⁺, with fragmentation patterns confirming the sulfonyl and triazole linkages .
Q. What is the role of the triazole and azetidine moieties in the compound’s reactivity?
- Triazole : Participates in π-π stacking and hydrogen bonding with biological targets. Its stability under acidic/basic conditions makes it suitable for in vivo studies .
- Azetidine : The strained four-membered ring enhances electrophilicity at the sulfonyl group, facilitating nucleophilic substitutions .
Advanced Research Questions
Q. How can X-ray crystallography using SHELXL resolve conformational dynamics and validate the molecular structure?
- Data Collection : High-resolution (<1.0 Å) data from synchrotron sources improve accuracy.
- Refinement : SHELXL refines anisotropic displacement parameters and models disorder in the triazole-azetidine junction. Key metrics include R1 < 0.05 and wR2 < 0.15 for reliable results .
- Conformational Analysis : Compare torsion angles (e.g., C–S–N–C) between crystal structures and computational models to assess flexibility .
Q. What computational strategies predict the compound’s biological activity and target interactions?
- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with antimicrobial IC₅₀ values. Triazole electron-withdrawing groups enhance activity .
- Molecular Docking : Simulate binding to bacterial dihydrofolate reductase (DHFR). The sulfonyl group forms hydrogen bonds with Arg⁷², while the triazole interacts via hydrophobic contacts .
Q. How can contradictory spectroscopic data during structural elucidation be resolved?
- Cross-Validation : Combine 2D NMR (e.g., HSQC, HMBC) to confirm connectivity. For example, HMBC correlations between the sulfonyl S and adjacent CH₂ groups resolve ambiguities .
- Crystallographic Validation : Overlay NMR-derived structures with X-ray data to identify discrepancies in bond lengths/angles .
Q. What synthetic challenges arise in achieving enantiomeric purity, and how are they addressed?
- Chiral Intermediates : Use enantiopure azetidine precursors (e.g., (R)-3-aminopyrrolidine) to control stereochemistry.
- Purification : Chiral HPLC with cellulose-based columns (e.g., Chiralpak IA) resolves racemic mixtures. Solvent systems like hexane/isopropanol (90:10) optimize separation .
Methodological Considerations
- Contradictions in Synthesis : reports 29% yield for a similar sulfonylation under N₂, while achieves >75% using microwave-assisted heating. Adjusting reaction time and energy input can reconcile these differences .
- Biological Assays : For antimicrobial testing, follow CLSI guidelines with MIC assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Triazole derivatives often show MICs ≤ 8 µg/mL .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
